

physicochemical properties of 2,4-Dimethylphenylthiourea

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Compound of Interest

Compound Name: 2,4-Dimethylphenylthiourea

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An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethylphenylthiourea

This technical guide provides a comprehensive overview of the physicochemical properties of **2,4-Dimethylphenylthiourea**. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways. While direct experimental data for this specific compound is limited in public literature, this guide leverages information from structurally analogous compounds to provide a foundational understanding.^[1]

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives.

Property	Value / Description	Source
IUPAC Name	1-(2,4-dimethylphenyl)thiourea	-
Molecular Formula	C ₉ H ₁₂ N ₂ S	-
Molecular Weight	180.27 g/mol	-
Appearance	White to off-white crystalline solid (predicted)	-
Melting Point	A sharp melting point is expected for a pure crystalline solid. Impurities typically depress the melting point and broaden the range.	
Solubility	Predicted to be poorly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether. [2] [3] Solubility in acidic or basic solutions would depend on the pKa of the thiourea moiety.	[2] [3]
logP (XLogP3)	The predicted partition coefficient (logP) for analogous structures, such as 1-(4-Acetylphenyl)-3-(2,4-dimethylphenyl)thiourea, is 3.1, suggesting it is more lipophilic than hydrophilic. [4] [5]	[4] [5]
pKa	The thiourea functional group has two tautomeric forms (thione and thiol) and can act as a weak acid. [6] The exact pKa value requires experimental determination but is influenced by the electronic	[6]

effects of the dimethylphenyl
substituent.

Experimental Protocols

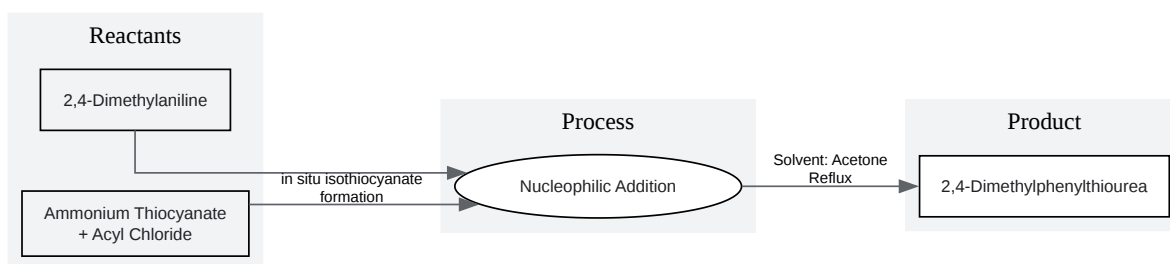
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail common methodologies.

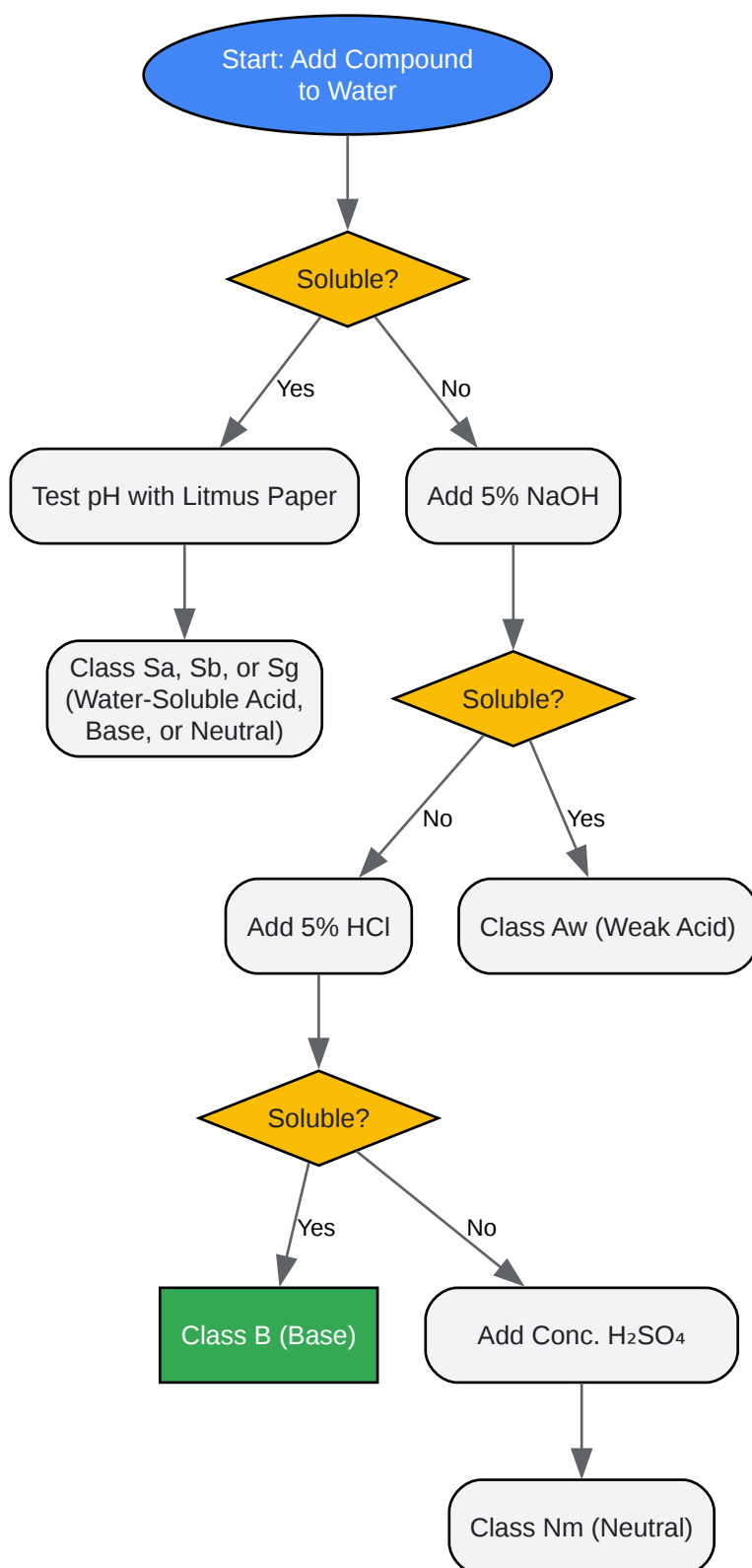
Synthesis of 2,4-Dimethylphenylthiourea

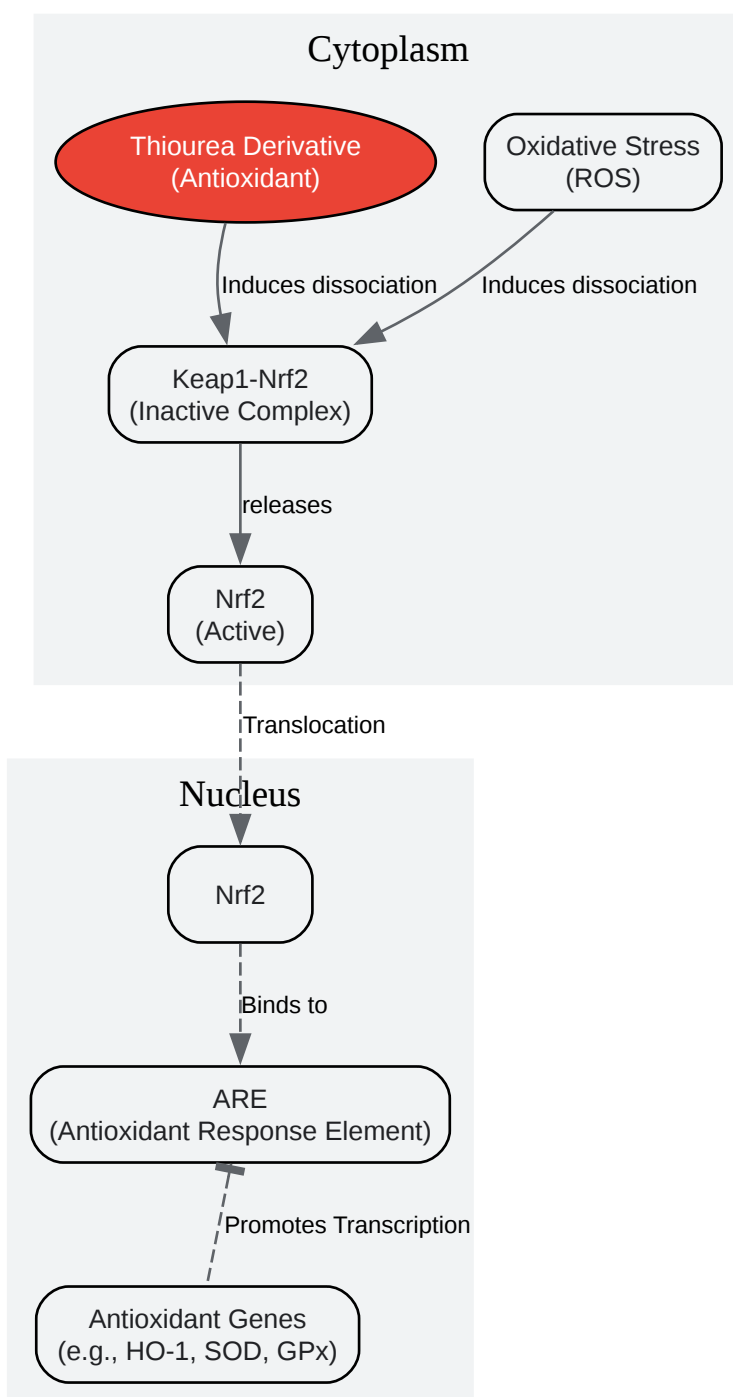
The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a nucleophilic addition reaction between an isothiocyanate and a primary amine.^[7]

Protocol:

- **Reactant Preparation:** Dissolve 2,4-dimethylaniline (1 equivalent) in a suitable solvent, such as acetone or ethanol.^{[1][8]}
- **Reagent Addition:** To the stirred solution, add methyl isothiocyanate (1 equivalent).^[1] For the synthesis of the title compound (an N-monosubstituted thiourea), ammonium thiocyanate would be reacted with a suitable acyl chloride to generate an isothiocyanate in situ, which then reacts with 2,4-dimethylaniline.^[9]
- **Reaction:** The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure completion.^[9]
- **Isolation:** The product is often isolated by pouring the reaction mixture into chilled water, which causes the thiourea derivative to precipitate.^[9]
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.







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